molecular formula C16H23N B7907488 2-(4-Cyclohexylphenyl)pyrrolidine

2-(4-Cyclohexylphenyl)pyrrolidine

Katalognummer: B7907488
Molekulargewicht: 229.36 g/mol
InChI-Schlüssel: CDDKGFWIDDKMTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Cyclohexylphenyl)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the design and synthesis of novel bioactive molecules. The pyrrolidine ring, a saturated five-membered ring with a nitrogen atom, is a privileged structure found in numerous pharmacologically active compounds and approved therapeutics . Its incorporation into molecular frameworks is a well-established strategy to fine-tune critical properties such as potency, selectivity, and metabolic stability. This compound features a unique structure combining a hydrophobic cyclohexylphenyl group with the pyrrolidine core. Researchers utilize this and similar pyrrolidine derivatives in various applications, including the development of antimicrobial, antiviral, anticancer, and anti-inflammatory agents, as well as enzyme inhibitors . The specific stereochemistry and substitution pattern of the pyrrolidine ring can profoundly influence its mechanism of action and interaction with biological targets, making it a valuable template for structure-activity relationship (SAR) studies. Application Notes: This product is intended for research and analysis in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-(4-cyclohexylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h8-11,13,16-17H,1-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDKGFWIDDKMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 2-(4-Cyclohexylphenyl)pyrrolidine and related compounds:

Compound Name Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Key Physical/Chemical Notes
2-(4-Cyclohexylphenyl)pyrrolidine ~273.4 (calculated) Cyclohexylphenyl Not reported High lipophilicity due to bulky cyclohexyl group; likely low solubility in polar solvents
1-(1-Phenylcyclohexyl)pyrrolidine ~243.4 (calculated) Phenylcyclohexyl Not reported Studied for self-administration and acute toxicity in animal models
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide 236.69 4-Chlorophenyl Not specified Exhibits intermolecular hydrogen bonding; envelope conformation in crystal structure
SB269970 (5-HT7R antagonist) 380.47 3-Hydroxyphenyl sulfonyl Not specified Modulates cAMP/CREB signaling; enhances cognition and memory
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives 466–545 Chloro, methyl, nitro, bromo 268–287 High thermal stability; substituents influence electronic and steric properties
Key Observations:
  • Lipophilicity vs. Solubility : The cyclohexyl group in 2-(4-Cyclohexylphenyl)pyrrolidine increases lipophilicity compared to analogs like N-(4-chlorophenyl)pyrrolidine-1-carboxamide, which has a polar carboxamide group . This may limit its aqueous solubility but improve blood-brain barrier penetration.
  • Thermal Stability: Derivatives with aromatic substituents (e.g., 2-amino-4-(2-chloro-phenyl)pyridine) exhibit high melting points (~268–287°C), suggesting strong intermolecular interactions . The cyclohexylphenyl variant may have similar stability due to π-π stacking or van der Waals forces.
Receptor Interactions and Signaling Pathways
  • SB269970 : A 5-HT7 receptor antagonist that reverses long-term depression (LTD) via cAMP/CREB pathways, enhancing cognitive function . The absence of polar groups in 2-(4-Cyclohexylphenyl)pyrrolidine may alter receptor binding compared to SB269970’s sulfonyl and hydroxyl moieties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-Cyclohexylphenyl)pyrrolidine, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions to attach the cyclohexylphenyl group to the pyrrolidine ring. Asymmetric hydrogenation or chiral resolution (e.g., using chiral auxiliaries like (S)-proline) is critical to control stereochemistry . Post-synthesis, enantiomeric excess can be verified via chiral HPLC or polarimetry.

Q. How can researchers optimize purification protocols for 2-(4-Cyclohexylphenyl)pyrrolidine derivatives?

  • Methodological Answer : Column chromatography with gradients of ethyl acetate/hexane is commonly used. For polar derivatives, reverse-phase HPLC with acetonitrile/water mixtures improves separation. Recrystallization in solvents like ethanol or dichloromethane/hexane can enhance purity .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry for chiral derivatives .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing groups) influence the compound’s reactivity and biological activity?

  • Methodological Answer : Computational studies (DFT or molecular docking) predict electronic effects. For example, trifluoromethyl groups increase metabolic stability by reducing CYP450-mediated oxidation . Experimental validation involves synthesizing derivatives with varied substituents (e.g., -F, -CF3_3) and testing enzyme inhibition or receptor binding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line selection.
  • Meta-Analysis : Compare data across studies using tools like Prism or R. For example, discrepancies in IC50_{50} values may arise from differences in assay pH or temperature .

Q. How can researchers design experiments to study the compound’s interaction with enzymes like cytochrome P450?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) with NADPH cofactor. Monitor metabolite formation via LC-MS.
  • In Silico Modeling : Molecular dynamics simulations identify binding pockets and interaction energies .

Q. What are the challenges in scaling up asymmetric synthesis, and how can they be mitigated?

  • Methodological Answer : Industrial-scale chiral synthesis often faces low enantioselectivity. Solutions include:

  • Catalyst Optimization : Use Noyori-type catalysts for hydrogenation.
  • Flow Chemistry : Improves reaction control and reduces byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.